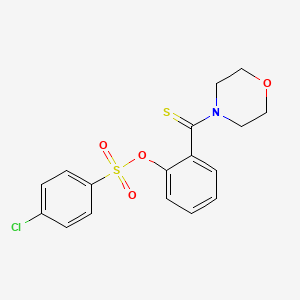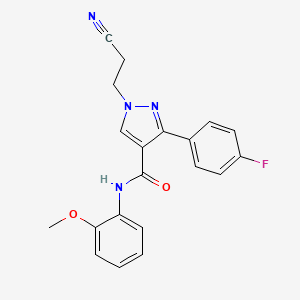
1-methyl-4-(3-phenylbutyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(3-phenylbutyl)-1,4-diazepane, also known as MPBD, is a synthetic compound that belongs to the class of diazepanes. It has been studied for its potential use in the treatment of neurological disorders, such as anxiety and depression. MPBD is a psychoactive compound that acts on the central nervous system, affecting the levels of certain neurotransmitters.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has several advantages for use in lab experiments. It is a potent compound that can be easily synthesized. It has also been shown to have a range of effects on the central nervous system, making it a useful tool for studying the GABAergic system. However, 1-methyl-4-(3-phenylbutyl)-1,4-diazepane also has several limitations. It is a psychoactive compound that can be difficult to handle and requires specialized equipment. It also has potential side effects, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. One area of research is the development of more potent and selective compounds that target specific receptors in the brain. Another area of research is the development of new delivery methods, such as transdermal patches, that can improve the bioavailability of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. Finally, there is a need for further research on the long-term effects of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane on the brain and behavior.
Métodos De Síntesis
The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane involves the reaction of 3-phenylbutyronitrile with methylamine and formaldehyde. The resulting product is then reduced to obtain 1-methyl-4-(3-phenylbutyl)-1,4-diazepane. The synthesis of 1-methyl-4-(3-phenylbutyl)-1,4-diazepane is a complex process that requires specialized equipment and knowledge.
Aplicaciones Científicas De Investigación
1-methyl-4-(3-phenylbutyl)-1,4-diazepane has been studied extensively for its potential use in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-methyl-4-(3-phenylbutyl)-1,4-diazepane has also been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-methyl-4-(3-phenylbutyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-15(16-7-4-3-5-8-16)9-12-18-11-6-10-17(2)13-14-18/h3-5,7-8,15H,6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFDELLASSVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-L-prolinamide](/img/structure/B5180758.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5180760.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)


![3-[(4-benzyl-1-piperidinyl)methyl]phenol](/img/structure/B5180826.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)